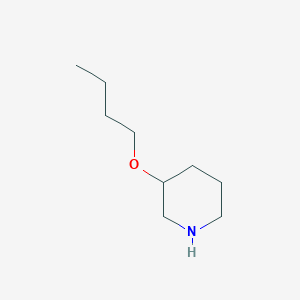

3-Butoxypiperidine

Description

Significance of Piperidine (B6355638) Derivatives as Fundamental Chemical Scaffolds

Piperidine derivatives are a class of chemical compounds that incorporate the piperidine ring structure. wisdomlib.org This structural motif is of immense importance in the pharmaceutical industry, appearing in over twenty classes of drugs. researchgate.netnih.gov The versatility of the piperidine scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. wisdomlib.orgontosight.ai

The significance of piperidine derivatives stems from several key factors:

Structural Flexibility: The piperidine ring can adopt various conformations, enabling it to interact with a wide range of biological targets. researchgate.net

Pharmacokinetic and Pharmacodynamic Properties: The incorporation of a piperidine ring can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy. researchgate.net

Diverse Biological Activities: Piperidine derivatives have demonstrated a broad spectrum of pharmacological actions, including analgesic, anti-inflammatory, antiviral, anticancer, and neuroprotective effects. ijnrd.orgontosight.airesearchgate.net They have been investigated for their potential as DPP-4 inhibitors, neuroactive compounds, and antimicrobial agents. wisdomlib.orgontosight.ai

Synthetic Accessibility: The piperidine ring can be readily synthesized and functionalized, making it an attractive scaffold for the development of new chemical entities. nih.gov

The widespread applications of piperidine derivatives underscore their role as privileged structures in drug discovery and development. ijnrd.orgsolubilityofthings.com

Research Context of Piperidine Ethers, with a Focus on 3-Butoxypiperidine

Within the broad class of piperidine derivatives, piperidine ethers represent a significant subgroup. These compounds are characterized by an ether linkage to the piperidine ring. The introduction of an ether group can modulate the physicochemical properties of the parent piperidine, influencing its lipophilicity, hydrogen bonding capacity, and metabolic stability. vulcanchem.com These modifications can, in turn, affect the compound's biological activity and pharmacokinetic profile. ontosight.aiacs.org

This compound, the subject of this article, is a specific example of a piperidine ether. Its structure consists of a piperidine ring substituted at the 3-position with a butoxy group. While the body of research specifically dedicated to this compound is still emerging, its chemical identity places it within a well-established and actively investigated area of chemical science. The study of related piperidine ethers provides a valuable context for understanding the potential properties and applications of this compound. For instance, research on other piperidine ethers has explored their potential as antimicrobial, antifungal, and central nervous system agents. ontosight.ai

The following table provides key chemical identifiers for this compound:

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 946725-65-1 | sigmaaldrich.comjk-sci.comchemicalbook.comguidechem.com |

| Molecular Formula | C9H19NO | jk-sci.comchemicalbook.comguidechem.com |

| Molecular Weight | 157.26 g/mol | sigmaaldrich.comjk-sci.com |

| InChI Key | WFTCSRKIJRCDCV-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-7-11-9-5-4-6-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCSRKIJRCDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655708 | |

| Record name | 3-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946725-65-1 | |

| Record name | 3-Butoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946725-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Butoxypiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy of 3-butoxypiperidine, distinct signals are expected for the protons of the piperidine (B6355638) ring and the butoxy side chain. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and spin-spin coupling between adjacent protons provides connectivity information.

The piperidine ring protons (positions 2, 3, 4, 5, and 6) would appear as a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.4 and 3.5 ppm. The proton at C3, being attached to the carbon bearing the butoxy group, would be shifted downfield compared to other ring methylene (B1212753) protons. The N-H proton of the piperidine ring would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The butoxy group protons would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen (O-CH₂) around δ 3.4-3.6 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Butoxy CH₃ (H-4') | ~ 0.9 | Triplet (t) |

| Butoxy CH₂ (H-3') | ~ 1.4 | Sextet |

| Butoxy CH₂ (H-2') | ~ 1.6 | Quintet |

| Butoxy O-CH₂ (H-1') | ~ 3.5 | Triplet (t) |

| Piperidine CH (H-3) | ~ 3.3 | Multiplet (m) |

| Piperidine N-H | Variable (e.g., ~1.5-3.0) | Broad Singlet (br s) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. cognitoedu.org For this compound, nine distinct signals are anticipated, corresponding to the five carbons of the piperidine ring and the four carbons of the butoxy group.

The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon atom C3, directly bonded to the electronegative oxygen atom of the butoxy group, is expected to resonate significantly downfield compared to the other piperidine ring carbons, likely in the range of δ 70-80 ppm. cognitoedu.org The carbons of the butoxy group would also show predictable shifts, with the carbon attached to the oxygen (C1') appearing around δ 70 ppm and the terminal methyl carbon (C4') appearing most upfield, around δ 14 ppm. sigmaaldrich.comwisc.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C3 | ~ 75 |

| Piperidine C2 | ~ 48 |

| Piperidine C6 | ~ 46 |

| Piperidine C5 | ~ 26 |

| Piperidine C4 | ~ 24 |

| Butoxy C1' | ~ 70 |

| Butoxy C2' | ~ 32 |

| Butoxy C3' | ~ 19 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable. emerypharma.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity within the piperidine ring and along the butoxy side chain. For instance, a cross-peak between the O-CH₂ protons (H-1') and the adjacent CH₂ protons (H-2') of the butoxy group would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edulibretexts.org It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton at C3 would show a correlation to the downfield carbon signal predicted to be C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edulibretexts.org It is crucial for connecting molecular fragments. The key correlation for this compound would be a cross-peak between the protons on the oxygen-linked methylene of the butoxy group (H-1') and the C3 carbon of the piperidine ring, providing unequivocal evidence for the ether linkage at the 3-position.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would include:

N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.

C-H Stretch: Strong, sharp absorptions between 2850 and 3000 cm⁻¹ due to the numerous sp³ C-H bonds in the piperidine ring and butoxy chain. anadolu.edu.trjordilabs.com

C-O Stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage. specac.com

N-H Bend: A moderate absorption around 1500-1600 cm⁻¹.

C-H Bend: Absorptions in the 1350-1480 cm⁻¹ region corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

| C-H Bend | 1350 - 1480 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a distinct molecular fingerprint. nih.govgatech.edu

For this compound, the Raman spectrum would be rich in information, especially in the "fingerprint region" below 1500 cm⁻¹. Key expected signals would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region, similar to FT-IR.

C-C Stretching: A series of peaks in the 800-1200 cm⁻¹ range, corresponding to the carbon backbone of the piperidine and butoxy moieties.

Ring Vibrations: Characteristic piperidine ring breathing and deformation modes, which contribute significantly to the unique fingerprint of the molecule. irdg.org

The combination of FT-IR and Raman spectra provides a comprehensive vibrational analysis, enhancing the confidence in structural identification.

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2800 - 3000 | Strong |

| C-H Bend | 1400 - 1500 | Medium |

| C-C Stretch (Backbone) | 800 - 1200 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Illustrative HRMS Data for a Related Piperidine Derivative

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |

| (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | C₂₀H₂₄ClN₂O₄S | 423.1145 | 423.1146 |

This table illustrates the type of data obtained from HRMS analysis for a complex piperidine derivative, showcasing the high accuracy of the technique. Specific data for this compound is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to identify the components of a mixture, determine the purity of a substance, and elucidate the structure of the analyte based on its fragmentation pattern. unodc.org

In the context of this compound, GC-MS analysis would involve injecting a sample into the gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint.

Table 2: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Major Fragment Ions (m/z) | Interpretation |

| Hypothetical Value | Hypothetical Values | Molecular Ion, Fragments from Butoxy Chain, Piperidine Ring Fragments |

This table is a hypothetical representation of the data that would be obtained from a GC-MS analysis of this compound. Actual experimental data is not available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. rsc.org By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the molecular and crystal structure. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require derivatization to a solid salt or co-crystallization with another molecule. There are no published crystal structures for this compound itself. However, the crystal structures of numerous piperidine derivatives have been reported, revealing details about the conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of its substituents. researchgate.netrsc.org The study of such structures is crucial for understanding structure-activity relationships in medicinal chemistry. rsc.org

Table 3: General Crystallographic Data for Piperidine-Containing Compounds

| Parameter | Typical Values/Observations |

| Crystal System | Varies depending on the derivative |

| Space Group | Varies depending on the derivative |

| Piperidine Ring Conformation | Predominantly chair conformation |

| Intermolecular Interactions | Hydrogen bonding (if N-H is present), van der Waals forces |

This table provides a general overview of the type of information obtained from X-ray crystallography of piperidine derivatives, as specific data for this compound is unavailable.

Advanced Optical Spectroscopies for Electronic Structure Probing (e.g., UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength, while fluorescence spectroscopy measures the emission of light from a molecule that has absorbed light.

Simple saturated heterocyclic compounds like this compound, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available in such molecules are typically high-energy σ → σ* and n → σ* transitions, which occur in the far-UV region. The introduction of chromophoric groups, such as aromatic rings, to the piperidine structure can lead to measurable UV-Vis absorption. For example, benzophenone-N-ethyl piperidine ether analogues exhibit UV absorbance maxima due to the benzophenone (B1666685) moiety. researchgate.netresearchgate.net

Similarly, this compound is not expected to be fluorescent. Fluorescence is more commonly observed in molecules with extended π-systems and structural rigidity. researchgate.netevidentscientific.com Studies on the fluorescence of piperidine derivatives have typically involved the attachment of a fluorophore to the piperidine ring. ethz.ch

Table 4: Expected Optical Spectroscopy Properties of this compound

| Technique | Expected Observation | Rationale |

| UV-Vis Spectroscopy | No significant absorption in the 200-800 nm range | Lack of chromophores and conjugated systems |

| Fluorescence Spectroscopy | Non-fluorescent | Absence of a fluorophore and rigid structure |

This table summarizes the expected outcomes from optical spectroscopy based on the chemical structure of this compound.

Computational and Theoretical Chemistry Studies of 3 Butoxypiperidine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For 3-Butoxypiperidine, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), would be employed to determine the precise bond lengths, bond angles, and dihedral angles of the molecule. sci-hub.senih.gov

The primary focus of geometry optimization for this compound would be to establish the preferred conformation of the piperidine (B6355638) ring. Like cyclohexane, the piperidine ring is not planar and typically adopts a "chair" conformation, which is generally the most stable form. sci-hub.senih.gov The position of the butoxy group at the C-3 position can be either axial or equatorial. DFT calculations can quantify the energy difference between these two conformers, predicting which is more stable. Typically, for a substituent of this size, the equatorial position is energetically favored to minimize steric hindrance.

The optimized geometry provides the foundation for calculating other electronic properties, such as the distribution of electron density and the molecular electrostatic potential.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation, Equatorial Butoxy Group) based on DFT Calculations Note: These are typical, expected values based on studies of analogous piperidine derivatives and are for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-N | 1.47 | |

| C-C (piperidine ring) | 1.54 | |

| C-O (butoxy) | 1.43 | |

| O-C (butoxy) | 1.43 | |

| C-H | 1.09 | |

| Bond Angles (°) | ||

| C-N-C | 111.5 | |

| C-C-C (piperidine ring) | 111.0 | |

| C-C-N (piperidine ring) | 110.0 | |

| C-O-C (ether linkage) | 112.0 | |

| Dihedral Angles (°) | ||

| C-N-C-C | -55.0 | |

| N-C-C-C | 56.0 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be used to:

Verify Geometric Parameters: Provide a high-accuracy check on the geometries obtained from DFT.

Calculate Vibrational Frequencies: Predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the piperidine ring and butoxy chain. sci-hub.se

Obtain Accurate Energies: Calculate precise total energies, ionization potentials, and electron affinities.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnanobioletters.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nanobioletters.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. ekb.eg

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the analysis would involve mapping the electron density of the HOMO and LUMO. The HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons, making this the likely site for electrophilic attack. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals. This analysis helps predict how this compound would interact with other reagents. nih.govnanobioletters.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative examples based on calculations of similar piperidine derivatives and are for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information from quantum calculations. By simulating the movements of atoms and molecules, MD can explore conformational changes and intermolecular interactions. researchgate.net

Piperidine Ring Dynamics: Although the chair form is most stable, the ring can undergo conformational changes, such as ring inversion to an alternative chair form or transiently adopting boat or twist-boat conformations. nih.gov MD can estimate the energy barriers for these transitions.

Butoxy Chain Flexibility: The butoxy side chain has several rotatable bonds. MD simulations can map the conformational landscape of this chain, showing its preferred orientations relative to the piperidine ring and how it flexes and rotates over time. This is crucial for understanding how the molecule might fit into a binding site or interact with its environment.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. A simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For instance, in water, hydrogen bonds would be expected to form between water molecules and the nitrogen atom of the piperidine ring, as well as the oxygen atom of the butoxy group.

Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of intermolecular hydrogen bonds can be monitored throughout the simulation.

Solvent-Accessible Surface Area (SASA): This metric quantifies the part of the molecule's surface that is accessible to the solvent, which is relevant for understanding solubility and interaction potential. researchgate.net

By simulating the system at different temperatures and pressures, MD can also be used to derive thermodynamic properties like the free energy of solvation, providing a more complete picture of the molecule's behavior in a condensed phase.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Approaches

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structures. researchgate.net These approaches are instrumental in drug discovery and materials science for screening virtual libraries, optimizing lead compounds, and refining synthetic targets. researchgate.net For piperidine derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), have been extensively applied to model and predict a wide range of properties.

Research in this area often involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include topological, structural, electronic, and physicochemical descriptors. tandfonline.com Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Support Vector Machines (SVM), are then employed to build mathematical models that correlate these descriptors with experimental data. tandfonline.comresearchgate.netjetir.org

Several QSAR/QSPR studies on piperidine derivatives have been reported, focusing on predicting properties like toxicity against Aedes aegypti, CCR5 receptor antagonism, and inhibition of the soluble epoxide hydrolase enzyme. tandfonline.comresearchgate.netjetir.org For instance, one study developed QSAR models for the toxicity of 33 piperidine derivatives against Aedes aegypti using 2D topological descriptors. researchgate.net The resulting models, developed with Ordinary Least Squares Multilinear Regression (OLS-MLR) and linear SVM, showed high predictive accuracy with determination coefficients (r²) greater than 0.85 for the training set and 0.8 for the test set. researchgate.net Another study on 119 piperidine derivatives as CCR5 antagonists used a combination of topological, structural, physicochemical, spatial, and electronic descriptors to develop predictive models. tandfonline.com The PLS model demonstrated the best external predictability. tandfonline.com

Quantum chemical methods are also employed to calculate descriptors for QSPR/QSAR models. Semi-empirical methods like AM1 and PM3 can be used to determine spatial, electronic, and energy characteristics of piperidine derivatives. chemjournal.kz These calculations provide insights into thermodynamic stability, polarity, and reactivity, which are valuable for predicting properties like solubility and reaction behavior. chemjournal.kzekb.eg For example, calculations of dipole moments for a set of piperidine compounds indicated high polarity, suggesting they would be readily soluble in polar solvents like water and alcohol. ekb.eg

While specific QSPR studies focusing solely on this compound are not prominent in the reviewed literature, the established methodologies for other piperidine derivatives provide a clear framework for how such an analysis would be conducted. The key would be to correlate calculated molecular descriptors of this compound and its analogues with experimentally determined properties.

Table 1: Examples of QSAR/QSPR Studies on Piperidine Derivatives

| Study Focus | Number of Compounds | Methods Used | Key Descriptors | Predicted Property | Reference |

| Toxicity against Aedes aegypti | 33 | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | 2D Topological | pLC₅₀ | researchgate.net |

| CCR5 Antagonism | 119 | Stepwise Regression, PLS, FA-MLR, ANN | Topological, Structural, Physicochemical, Spatial, Electronic | pIC₅₀ | tandfonline.com |

| sEH Inhibition | 43 | MLR | Topological | pIC₅₀ | jetir.org |

| Antitumor Activity | - | - | Structural Fragments | Akt1 Inhibitory and Antiproliferative Activities | tandfonline.com |

OLS-MLR: Ordinary Least Squares-Multilinear Regression; SVM: Support Vector Machine; PPR: Projection Pursuit Regression; RBFNN: Radial Basis Function Neural Network; GRNN: General Regression Neural Network; k-NN: k-Nearest Neighbours; PLS: Partial Least Squares; FA-MLR: Factor Analysis-Multiple Linear Regression; ANN: Artificial Neural Network; sEH: soluble Epoxide Hydrolase.

Machine Learning Applications in Chemical Reaction Prediction and Optimization Relevant to Piperidine Chemistry

Machine learning (ML) has emerged as a transformative technology in synthetic chemistry, offering powerful tools to predict reaction outcomes, design novel synthesis routes, and optimize reaction conditions. numberanalytics.comarxiv.org These data-driven approaches are increasingly augmenting or even replacing traditional methods of trial-and-error experimentation. arxiv.org In the context of heterocyclic chemistry, including the synthesis of piperidine-containing molecules, ML algorithms are trained on large datasets of chemical reactions to identify complex patterns and relationships between reactants, reagents, catalysts, solvents, and the resulting products. numberanalytics.com

One significant application of ML is the prediction of suitable reaction conditions for a given chemical transformation. Neural network models, trained on millions of reactions from databases like Reaxys, can predict catalysts, solvents, reagents, and temperatures for arbitrary organic reactions. acs.org For instance, a model demonstrated the ability to predict piperidine as a reagent, showcasing its capacity to understand chemical similarity and function. acs.org Such models can achieve high accuracy, with top-10 predictions for individual components reaching 80-90% and temperature predictions often falling within a ±20 °C range of the experimental value. acs.org

ML is also applied to predict reactivity and selectivity, which is crucial for complex scaffolds like piperidines. Hybrid models that combine mechanistic calculations with ML have shown remarkable accuracy. For example, a Gaussian Process Regression model was developed to predict activation energies for SNAr reactions, a common reaction type involving nucleophiles like piperidine. rsc.orgrsc.org This model achieved a mean absolute error of only 0.77 kcal mol⁻¹ on an external test set, demonstrating high predictive power for both absolute reactivity and selectivity. rsc.orgrsc.org

Furthermore, ML algorithms are used for the automated optimization of reaction conditions, moving beyond simple prediction. Bayesian optimization algorithms, for example, can efficiently navigate complex, multi-parameter reaction spaces to find optimal conditions with minimal experiments. researchgate.netrsc.org A workflow combining a flow chemistry platform with a Bayesian multi-objective optimization algorithm (TSEMO) was used to optimize a lithium-halogen exchange reaction, successfully identifying optimal conditions by balancing product yield and impurity formation. rsc.org Such intelligent systems can accelerate process development and generate a deeper understanding of the reaction landscape. rsc.org

However, the success of ML in chemistry is highly dependent on the quality and quantity of the training data. acs.org Studies have shown that if data is not sufficiently diverse or mechanistically well-defined, ML models may struggle to offer predictions that are significantly better than simple statistical analysis of the most popular literature-reported conditions. acs.org Therefore, the careful curation of reaction databases and the integration of active learning, where the model iteratively requests new experimental data to improve its predictions, are critical for building robust and generalizable models for piperidine synthesis. acs.org

Table 2: Applications of Machine Learning in Chemical Synthesis Relevant to Piperidine Chemistry

| Application Area | Machine Learning Technique(s) | System/Reaction Studied | Key Findings | Reference(s) |

| Reaction Condition Prediction | Neural Network | General Organic Reactions | Predicted catalysts, solvents, reagents, temperature with 80-90% top-10 accuracy for individual species. | acs.org |

| Reactivity Prediction | Gaussian Process Regression (Hybrid with DFT) | SNAr Reactions (including piperidine as a nucleophile) | Predicted activation energies with a mean absolute error of 0.77 kcal mol⁻¹. | rsc.orgrsc.org |

| Reaction Optimization | Bayesian Multi-objective Optimization (TSEMO) | Lithium-Halogen Exchange | Successfully identified optimal process parameters (temperature, residence time, stoichiometry) in a flow chemistry setup. | rsc.org |

| Synthesis Planning | Deep Neural Networks, Transformer-based models | Retrosynthesis (General) | Augments traditional retrosynthetic analysis by predicting viable synthetic pathways from large reaction databases. | arxiv.org |

| Reactivity Prediction | Active Learning with ML models | C-H Aminoalkylation of 5-Membered Heterocycles | Iterative model refinement significantly improved prediction power for unseen substrates. | acs.org |

Role of 3 Butoxypiperidine As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Architectures

The piperidine (B6355638) scaffold is a common motif in many biologically active natural products and pharmaceutical agents. 3-Butoxypiperidine provides a readily available starting material for the elaboration of these complex structures. For instance, the ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, which can then be further functionalized or used to direct subsequent reactions.

One notable application of substituted piperidines is in the synthesis of alkaloids, a diverse class of naturally occurring compounds with a broad spectrum of biological activities. nih.gov The synthesis of 3-alkylpyridine alkaloids, for example, often involves the construction of a piperidine or tetrahydropyridine (B1245486) ring as a key intermediate. nih.gov While direct use of this compound in the synthesis of specific, complex natural products is not extensively documented in readily available literature, its analogous structures, such as other 3-alkoxypiperidines, are instrumental. For example, (+)-(2S,3R)-3-tert-butoxypiperidine-1,2-dicarboxylic acid serves as an intermediate in the synthesis of (-)-tetrazomine. molaid.com This highlights the potential of 3-butoxy-substituted piperidines as building blocks for similarly complex targets.

The concept of "organic architecture" in chemistry refers to the design and construction of molecules with specific three-dimensional shapes and functionalities. franklloydwright.orgarchdaily.com The piperidine ring in this compound provides a foundational element for building such architectures. The butoxy group can influence the conformational preferences of the piperidine ring, which can be crucial for achieving the desired biological activity in the final molecule.

Regio- and Stereocontrol in Piperidine-Based Synthetic Transformations

Achieving high levels of regio- and stereocontrol is a central challenge in organic synthesis. The substituent at the 3-position of the piperidine ring, in this case, the butoxy group, can play a significant role in directing the outcome of chemical reactions. This directing effect can be exploited to selectively introduce new functional groups at specific positions and with a defined stereochemical orientation.

For instance, in reactions involving the piperidine nitrogen or the adjacent carbon atoms, the steric bulk and electronic properties of the butoxy group can influence the approach of reagents, leading to a preference for one regioisomer or stereoisomer over others. This is a key principle in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Iterative synthesis strategies, which involve the sequential addition of building blocks with high stereocontrol, are powerful methods for constructing complex molecules like polyketides. chemrxiv.orgchemrxiv.orgnih.govnih.gov While not directly demonstrated with this compound itself in the provided search results, the principles of using chiral building blocks to control stereochemistry are highly relevant. The development of methods for the enantioselective synthesis of substituted piperidines is an active area of research. For example, asymmetric synthesis of polyhydroxylated N-alkoxypiperidines has been achieved through ring-closing double reductive amination. acs.org Such strategies could potentially be adapted for the synthesis of enantiomerically pure this compound derivatives, which would be highly valuable as chiral building blocks.

The table below summarizes some synthetic transformations where regio- and stereocontrol are crucial, drawing parallels from related piperidine chemistries.

| Transformation | Reagents/Conditions | Key Aspect |

| Asymmetric Diboration | (i) Asymmetric diboration (ii) Reagent-controlled homologation | Iterative process to build 1,3-poly(boronic esters) with high stereocontrol. chemrxiv.orgchemrxiv.org |

| Rhenium-Catalyzed Transposition | Re2O7, Ph3SiOReO3 | Hydroxyl group-directed, highly regio- and stereoselective transposition of allylic alcohols. organic-chemistry.org |

| Ring-Closing Double Reductive Amination | Oxidative cleavage of cyclopentene (B43876) derivatives, O-substituted hydroxylamines | De novo synthesis of polyhydroxylated N-alkoxypiperidines. acs.org |

Development of Catalytic Systems for this compound Transformations

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective chemical transformations. pan.pl The development of catalytic systems that can effectively transform this compound and its derivatives is crucial for expanding its utility as a synthetic intermediate.

Various catalytic approaches could be envisioned for modifying the this compound scaffold. These include:

C-H Functionalization: Directly converting the C-H bonds on the piperidine ring or the butyl chain into other functional groups is a highly atom-economical approach. beilstein-journals.org Merging transition-metal catalysis with photoredox catalysis has emerged as a powerful strategy for such transformations. beilstein-journals.org

Cross-Coupling Reactions: The piperidine nitrogen can be functionalized through cross-coupling reactions, or the butoxy group could potentially be replaced through ether cleavage followed by coupling reactions.

Ring-Rearrangement and Ring-Contraction Reactions: Catalytic systems can be designed to induce rearrangements of the piperidine ring, leading to the formation of other heterocyclic structures. For example, silver acetate (B1210297) has been used to promote the ring contraction of azepines to form tetrahydropyridine cores. rsc.org

Homogeneous Gold Catalysis: Gold catalysts are known for their ability to activate π-systems like alkynes and allenes for nucleophilic attack, leading to the formation of various heterocyclic compounds. mdpi.com

The table below outlines some modern catalytic systems and their potential applicability to the transformation of piperidine derivatives.

| Catalytic System | Type of Transformation | Potential Application to this compound |

| Palladium/Photoredox Catalysis | Oxidative Carbonylation, C-H Arylation | Functionalization of the piperidine ring or butyl chain. beilstein-journals.orgnih.gov |

| Rhenium Catalysis | Allylic Alcohol Transposition | Isomerization of derivatives containing allylic alcohol moieties. organic-chemistry.org |

| Gold(I) Catalysis | Cyclization of Allenols/Allenamines | Synthesis of fused or spirocyclic structures from appropriately functionalized this compound derivatives. mdpi.com |

| Lewis Acid Catalysis | Defluorinative Transformation | Activation of the butoxy group for substitution reactions. osaka-u.ac.jp |

| Heterogeneous Catalysis | Furfural Transformation | Hydrogenation or other transformations of the piperidine ring under heterogeneous conditions. rsc.org |

Structure Property and Structure Reactivity Relationship Studies of 3 Butoxypiperidine Derivatives

Impact of Butoxy Group Position on Chemical Reactivity and Stability

The chemical reactivity of the piperidine (B6355638) nitrogen, particularly its nucleophilicity and basicity, is a critical factor in many chemical transformations and biological interactions. The position of a substituent on the ring can exert significant stereoelectronic effects that modulate this reactivity. In the case of a 3-alkoxy substituent like the butoxy group, its spatial orientation—axial or equatorial—plays a pivotal role in determining the electronic properties of the nitrogen atom.

Research on analogous 3-hydroxypiperidines has demonstrated that the orientation of the hydroxyl group has a profound impact on the basicity of the piperidine nitrogen. nih.govau.dk Compounds with an equatorial hydroxyl group at the 3-position are notably more acidic (i.e., have a lower pKa) than their axial counterparts. nih.gov This phenomenon is attributed to a charge-dipole interaction where the equatorial C-O bond dipole is oriented in a way that it exerts a greater electron-withdrawing effect on the nitrogen lone pair, thereby reducing its basicity. nih.govau.dk

Extrapolating from these findings, a similar trend is expected for 3-butoxypiperidine. The equatorial butoxy group, due to its spatial arrangement, will likely decrease the electron density on the nitrogen more effectively than an axial butoxy group. This difference in electron-withdrawing influence directly impacts the nucleophilicity and basicity of the piperidine nitrogen.

Table 1: Predicted Impact of Butoxy Group Orientation on the Properties of this compound

| Property | Equatorial Butoxy Group | Axial Butoxy Group | Rationale |

| Basicity (pKa) | Lower | Higher | The equatorial C-O bond dipole has a stronger electron-withdrawing effect on the nitrogen lone pair. nih.govau.dk |

| Nucleophilicity | Lower | Higher | Reduced electron density on the nitrogen atom diminishes its ability to act as a nucleophile. |

| Rate of N-Alkylation | Slower | Faster | A more nucleophilic nitrogen will react more readily with electrophiles. |

| Stability of Conjugate Acid | Less Stable | More Stable | A more basic amine forms a more stable conjugate acid. |

These stereoelectronic effects are crucial in predicting the outcome of reactions involving the piperidine nitrogen. For instance, in N-alkylation or N-acylation reactions, the conformer with the axial butoxy group is expected to react at a faster rate due to the higher nucleophilicity of the nitrogen atom.

Substituent Effects on Reaction Pathways and Selectivity Profiles

The presence of the butoxy group at the C3 position not only influences the reactivity of the nitrogen atom but can also direct the stereochemical outcome of reactions occurring at the piperidine ring itself. The steric bulk of the butoxy group and its electronic effects can create a preference for the attack of reagents from a specific face of the molecule, leading to diastereoselectivity.

For instance, in reactions involving the formation of a new stereocenter at a position adjacent to the butoxy-substituted carbon, the butoxy group can act as a stereodirecting element. The approach of a bulky reagent might be hindered from the face occupied by the butoxy group, leading to the preferential formation of one diastereomer over the other.

Furthermore, substituents on the nitrogen atom of this compound can significantly alter reaction pathways. The introduction of a bulky N-substituent can influence the conformational equilibrium of the piperidine ring, which in turn affects the relative orientation of the butoxy group and other substituents. For example, an N-benzyl or N-Boc group can alter the energetic preference for the axial or equatorial position of a C3 substituent.

Table 2: Influence of N-Substituents on the Reactivity of this compound Derivatives

| N-Substituent | Expected Influence on Reactivity | Potential Impact on Selectivity |

| Hydrogen (unsubstituted) | High nitrogen nucleophilicity. | Conformational equilibrium determined primarily by the C3-butoxy group. |

| Small Alkyl (e.g., Methyl) | Slightly reduced nitrogen nucleophilicity compared to unsubstituted. | Minimal steric hindrance, allowing for various reaction pathways. |

| Bulky Alkyl (e.g., tert-Butyl) | Significantly reduced nitrogen nucleophilicity due to steric hindrance. | Can enforce a specific ring conformation, leading to higher diastereoselectivity in ring reactions. |

| Electron-withdrawing (e.g., Boc, Acyl) | Greatly reduced nitrogen nucleophilicity and basicity. | Can alter the electronic nature of the ring, potentially influencing the regioselectivity of reactions. |

Conformational Preferences and Their Influence on Chemical Behavior

The piperidine ring exists predominantly in a chair conformation to minimize torsional strain. For a monosubstituted piperidine like this compound, the butoxy group can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic factors.

Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5. The butoxy group, being relatively large, would be expected to have a strong preference for the equatorial position.

However, certain stereoelectronic effects, such as the anomeric effect observed in some heterocyclic systems, can in some cases stabilize an axial conformation. While a classical anomeric effect is not expected in this compound, the interplay of various non-covalent interactions could influence the conformational equilibrium.

Table 3: Conformational Analysis of this compound

| Conformer | Key Steric Interactions | Predicted Relative Stability | Implication for Reactivity |

| Equatorial Butoxy | Gauche interaction with C2 and C4 hydrogens. | Generally more stable due to the avoidance of 1,3-diaxial interactions. | Presents a specific three-dimensional shape for intermolecular interactions. Lower nitrogen reactivity. |

| Axial Butoxy | 1,3-diaxial interactions with axial hydrogens at C1 and C5. | Generally less stable due to steric strain. | Higher energy conformer, but may be populated. Higher nitrogen reactivity. |

Future Directions and Emerging Research Avenues for 3 Butoxypiperidine

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry and is increasingly finding applications in other scientific domains. nih.govnih.gov As a specific derivative, 3-Butoxypiperidine presents a unique combination of a flexible, saturated heterocyclic ring and a butoxy side chain, offering avenues for further functionalization and exploration. This article focuses on the prospective research directions for this compound, steering clear of established applications to explore nascent areas of scientific inquiry.

Q & A

Q. What protocols ensure robust meta-analysis of this compound’s physicochemical properties across disparate literature sources?

- Methodological Answer : Extract data into standardized templates (e.g., logP, pKa, solubility) and apply QSAR (quantitative structure-activity relationship) models to identify outliers. Use PRISMA guidelines for systematic reviews and weight studies by experimental rigor (e.g., sample size, controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.